1-[3-Chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
1-[3-Chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a chlorinated oxolane ring and a pyrimidine dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione typically involves multiple stepsThe final step involves the formation of the pyrimidine dione ring through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This may involve the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis. The scalability of the process is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-[3-Chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1-[3-Chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-Chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with varying substituents on the oxolane and pyrimidine rings. Examples include:
- 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
- Triazole-pyrimidine hybrid compounds
Uniqueness
What sets 1-[3-Chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H13ClN2O5 |
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Molecular Weight |
276.67 g/mol |
IUPAC Name |
1-[3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13ClN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17) |
InChI Key |
VOLNMMPJJDPQDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)Cl |
Origin of Product |
United States |
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